2-[(4-Methylphenyl)methylidene]-1H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenyl)methylidene]-1H-indol-3-one is an organic compound with the molecular formula C17H13NO It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methylidene]-1H-indol-3-one typically involves the condensation of 4-methylbenzaldehyde with indole-3-carboxaldehyde under acidic or basic conditions. One common method is to use an acid catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methylidene]-1H-indol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
2-[(4-Methylphenyl)methylidene]-1H-indol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methylidene]-1H-indol-3-one involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylphenyl)methylene]-1H-indene-1,3(2H)-dione: Similar structure but with an indene core instead of an indole core.
4-[(4-Methylphenyl)methylidene]-2-phenyl-1H-imidazole: Contains an imidazole ring instead of an indole ring.
Uniqueness
2-[(4-Methylphenyl)methylidene]-1H-indol-3-one is unique due to its indole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)10-15-16(18)13-4-2-3-5-14(13)17-15/h2-10,17H,1H3/b15-10+ |
InChI Key |
LSSJMZKOASZVNW-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.